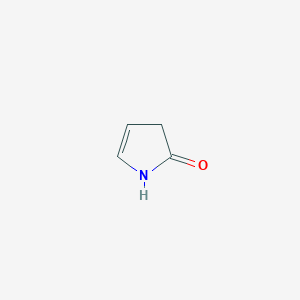

1H-吡咯-2(3H)-酮

描述

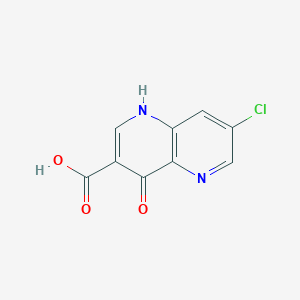

1H-Pyrrol-2(3H)-one is a chemical compound that has been the subject of various studies. It is often used as a raw material in the synthesis of multiaryl-1H-pyrrol-2(3H)-ones . These compounds have been found to have intriguing aggregation-induced emission effects, making them valuable for potential applications in developing luminescent materials .

Synthesis Analysis

A straightforward approach to an array of multiaryl-1H-pyrrol-2(3H)-ones featuring an α-diarylated all-carbon quaternary center was developed by using diarylethanones and primary amines as the raw materials .Molecular Structure Analysis

The molecular structure of 1H-Pyrrol-2(3H)-one derivatives has been studied in the context of their use as potent fibroblast growth factor receptor inhibitors . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder in the design of these derivatives .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrrol-2(3H)-one have been studied in detail. A complete mechanism involving a CuO/TEMPO-mediated multistep cascade process with an inherent delicate balance of substituent electronic effect is proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrol-2(3H)-one and its derivatives have been characterized by elemental analyses, IR, 1H and 13C-NMR, UV-Vis spectra, molar conductance, and thermogravimetry-differential thermal analysis (TG-DTA) .科学研究应用

电分析和光谱性质

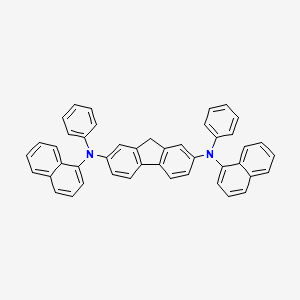

1H-吡咯-2(3H)-酮已被用于合成 N 取代聚(双吡咯)薄膜。这些薄膜表现出引人入胜的电致变色和离子受体性质,其特点是稳定性强、氧化还原过程可逆以及良好的电致变色材料品质。它们在金属回收和离子传感器等实际应用中显示出前景 (Mert, Demir, & Cihaner, 2013)。

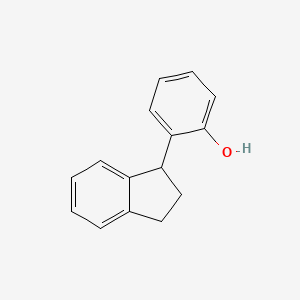

结构分析

3H-吡咯的一个罕见实例——三甲基 6-氧代-5,5a,10b,10c-四氢-3H-吡咯并[1,2-e]吲哚-4,5, 10b-三羧酸盐的结构已被报道。该化合物形成通过分叉氢键连接的二聚体,提供了对吡咯结构多样性的见解 (Despinoy, Mcnab, & Parsons, 1996)。

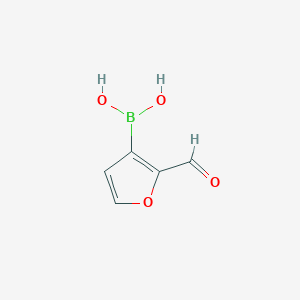

不对称二取代吡咯的构建模块

3,4-双(三甲基甲硅烷基)-1H-吡咯用作构建不对称 3,4-二取代吡咯的多功能构建模块。该策略对于在吡咯中产生不同的取代模式是有利的 (Chan, Chan, Liu, & Wong, 1997)。

光谱表征

1H-吡咯-3(2H)-酮体系的 1H 和 13C NMR 参数已经过分析,为光谱表征和取代基的影响提供了有价值的数据 (Mcnab & Monahan, 1988)。

作用机制

未来方向

The future directions for the study of 1H-Pyrrol-2(3H)-one and its derivatives are promising. Their intriguing aggregation-induced emission effects make them valuable for potential applications in developing luminescent materials . Additionally, their potent activities against FGFR1, 2, and 3 make them potential candidates for cancer therapy .

属性

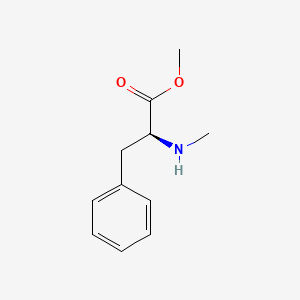

IUPAC Name |

1,3-dihydropyrrol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESAWGOYVNHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrol-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-a]pyrimidine](/img/structure/B3256623.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)

![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)